

Technical Guide: Boc-Ala-NMe(OMe) in Synthetic Chemistry

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Compound of Interest

Compound Name: Boc-Ala-NMe(OMe)

Cat. No.: B1662084

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CAS Number: 87694-49-3 Synonyms: (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide, N-Boc-L-alanine-N'-methoxy-N'-methanamide, Boc-L-Ala-N(OCH₃)CH₃

This technical guide provides an in-depth overview of **Boc-Ala-NMe(OMe)**, a versatile amino acid derivative widely utilized in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant chemical processes.

Compound Data and Physical Properties

Boc-Ala-NMe(OMe) is a white to off-white solid, valued for its stability and utility as a building block in complex molecular synthesis.^[1] Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of an alanine residue, which is further modified at the C-terminus as an N-methoxy-N-methanamide, also known as a Weinreb amide.

Property	Value	Reference(s)
Molecular Formula	C10H20N2O4	[1][2]
Molecular Weight	232.28 g/mol	[2]
Appearance	White to off-white solid/powder/crystals	[1][2][3]
Purity	≥ 97%	[1][3][4]
Melting Point	148-153 °C	[5]
Optical Rotation	[α] _D ²⁴ -26° to -31° (c=1 in methanol)	[4][5]
Storage Conditions	Room temperature, sealed in dry, dark place. For long-term storage, 4°C is recommended. Stock solutions: -80°C (6 months), -20°C (1 month).	[2][3][5]
Solubility	Soluble in methanol and ethanol (may require sonication).	[2][5]

Applications in Synthesis

The primary application of **Boc-Ala-NMe(OMe)** is as a precursor in the synthesis of more complex molecules, leveraging the unique reactivity of the Weinreb amide.

- **Peptide Synthesis:** It serves as a building block for the incorporation of an alanine residue into a peptide chain. The Weinreb amide functionality is particularly useful for the synthesis of peptide aldehydes.[5][6][7]
- **Drug Discovery and Design:** Its structure is incorporated into the design of novel pharmaceuticals, particularly those targeting specific biological pathways.[1][3]
- **Ketone and Aldehyde Synthesis:** As a classic Weinreb amide, it can be reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones, or

reduced with hydride reagents (e.g., LiAlH_4) to yield aldehydes, both without the common problem of over-addition.[7][8]

- Bioconjugation: This compound can be used in bioconjugation processes to attach biomolecules to other molecules or surfaces.[1]

Based on a comprehensive review of scientific literature, there is no evidence to suggest that **Boc-Ala-NMe(OMe)** itself is directly involved in any specific biological signaling pathways. Its role is primarily that of a synthetic intermediate. The general classification of amino acid derivatives as potential "ergogenic supplements" is a broad statement and does not specifically apply to this compound based on available data.[2]

Experimental Protocols

The following are representative protocols for the use of **Boc-Ala-NMe(OMe)** in synthetic chemistry. These are generalized procedures and may require optimization for specific substrates and scales.

Solution-Phase Peptide Coupling

This protocol describes the coupling of **Boc-Ala-NMe(OMe)** to an amino acid ester in a solution phase.

Materials:

- **Boc-Ala-NMe(OMe)**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- Coupling reagent (e.g., EDC·HCl, HBTU)
- Base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
- Hydroxybenzotriazole (HOBt) (if using EDC)

Procedure:

- **Amine Free-Basing:** Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.0 equivalent) and stir for 10-15 minutes at room temperature to liberate the free amine.
- **Activation:** In a separate flask, dissolve **Boc-Ala-NMe(OMe)** (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C.
- **Coupling:** To the cooled activation mixture, add EDC·HCl (1.2 equivalents). Stir for 5 minutes, then add the free amine solution from step 1.
- **Reaction:** Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight.
- **Work-up:** Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M citric acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Solid-Phase Synthesis of a Peptide Aldehyde

This protocol outlines the synthesis of a dipeptide aldehyde on a solid support using a Weinreb amide linker strategy.

Materials:

- Weinreb resin (e.g., N-Fmoc-N'-methoxy-N'-methyl- β -alaninyl-AM resin)
- Boc-protected amino acid (e.g., Boc-Phe-OH)
- Coupling reagent (e.g., HBTU)
- Base (e.g., DIPEA)
- Deprotection reagent (20% piperidine in DMF)

- Reducing agent (e.g., LiAlH_4)
- Anhydrous solvents (DMF, THF, DCM)

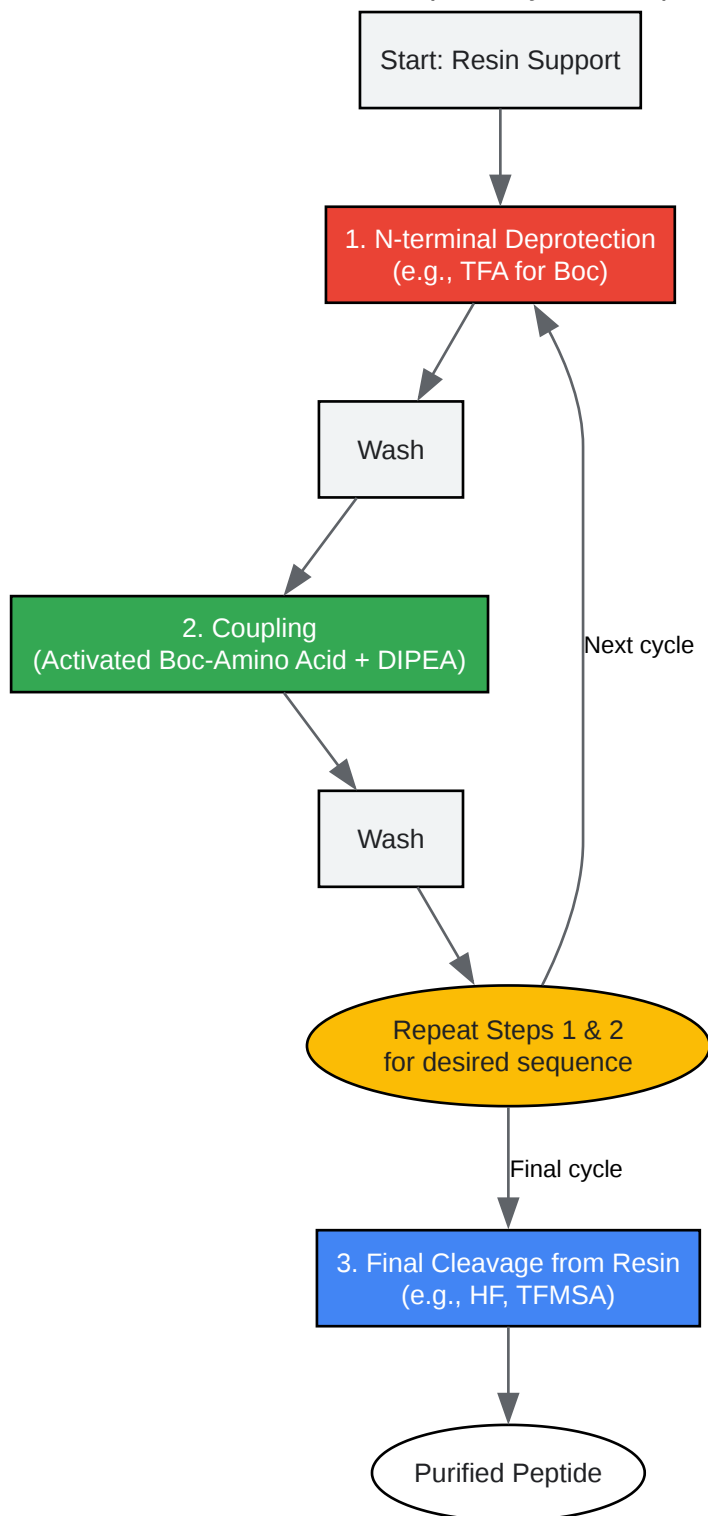
Procedure:

- Resin Preparation: Swell the Weinreb resin in DMF.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
- Coupling of First Amino Acid: Dissolve Boc-Phe-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.
- Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM and DMF.
- Coupling of **Boc-Ala-NMe(OMe)**: This step is illustrative of incorporating the Weinreb amide functionality at a different position. For synthesizing a peptide aldehyde from the resin-bound Weinreb amide, proceed to cleavage.
- Cleavage and Reduction to Aldehyde: Suspend the peptide-resin in anhydrous THF and cool to 0 °C. Add LiAlH_4 (2 equivalents per amide/urethane bond) and stir for 30-60 minutes.
- Work-up: Quench the reaction by the dropwise addition of 5% aqueous KHSO_4 . Filter the resin and wash with DCM. The combined filtrates are washed with 5% KHSO_4 , saturated NaHCO_3 , and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. The crude peptide aldehyde can be purified by HPLC.

Visualizations

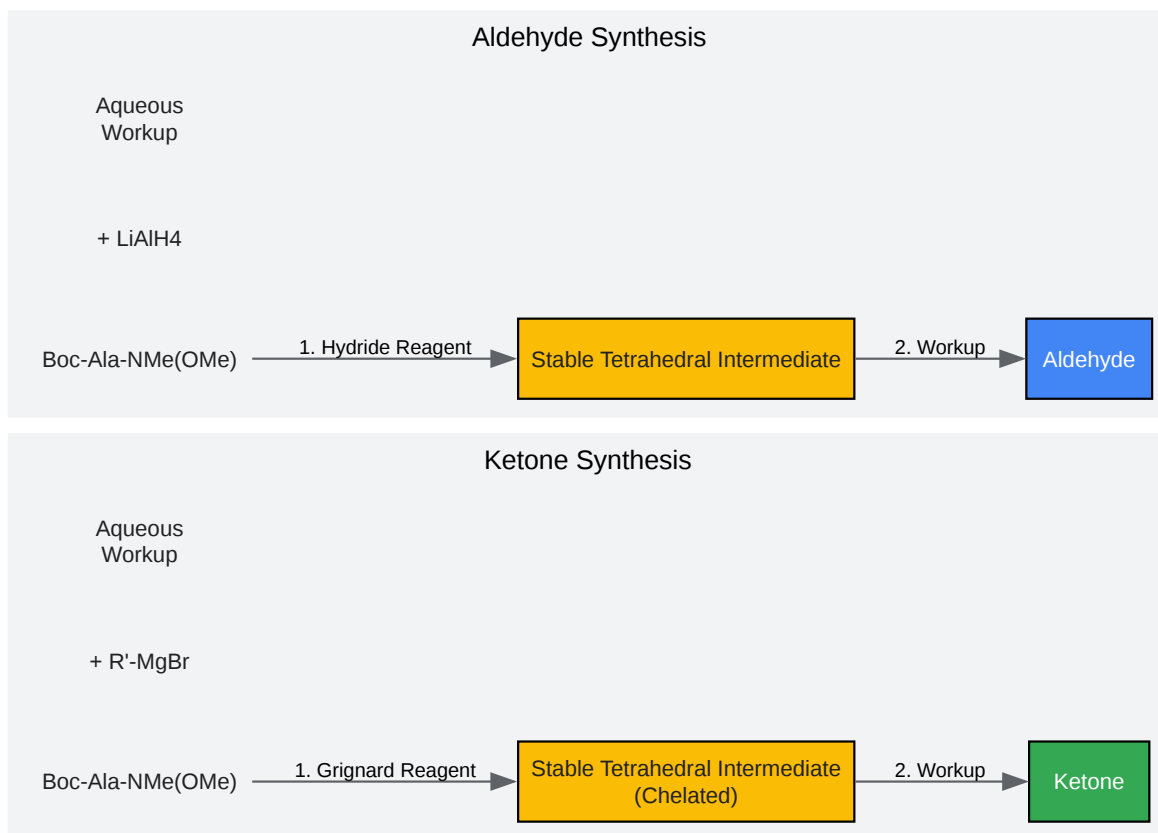
The following diagrams illustrate key workflows and reaction mechanisms relevant to the application of **Boc-Ala-NMe(OMe)**.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

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Caption: General workflow for Boc solid-phase peptide synthesis.

Weinreb Amide Reaction Mechanism



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Caption: Reaction pathways for Weinreb amides to form ketones or aldehydes.

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